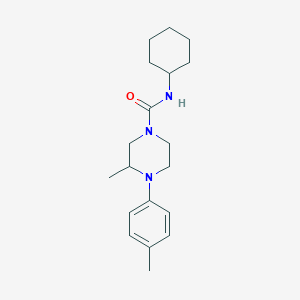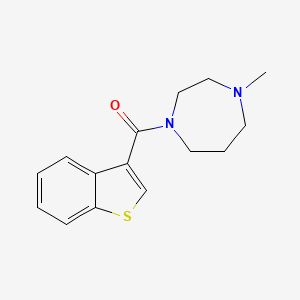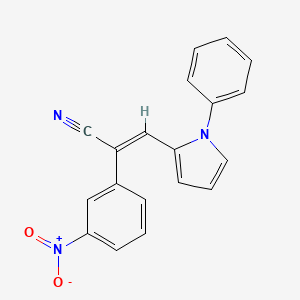
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide acts as a selective and reversible inhibitor of GABA transaminase. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can enhance GABAergic neurotransmission and reduce excitatory neurotransmission. This mechanism of action has been shown to be effective in reducing seizures and anxiety-like behaviors in preclinical studies.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can reduce seizures and anxiety-like behaviors. It has also been shown to have neuroprotective effects in animal models of cerebral ischemia, traumatic brain injury, and spinal cord injury. Additionally, this compound has been shown to have anti-addictive effects in animal models of cocaine and nicotine addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide is its potent and selective inhibition of GABA transaminase. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a short half-life in the body, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. However, further research is needed to determine its safety and efficacy in humans. Some of the future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in treating epilepsy, anxiety, and addiction.
2. Development of new formulations of this compound with improved solubility and longer half-life.
3. Studies to investigate the effects of this compound on other neurotransmitter systems in the brain.
4. Investigation of the potential use of this compound as a neuroprotective agent in various neurological disorders.
5. Studies to investigate the effects of this compound on cognitive function and memory.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications in various neurological disorders. Its potent and selective inhibition of GABA transaminase makes it a valuable tool for studying the role of GABA in the brain. Further research is needed to determine its safety and efficacy in humans and to explore its potential as a neuroprotective agent and anti-addictive agent.
Synthesemethoden
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized by reacting 4-methylphenylpiperazine with cyclohexyl isocyanate in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to obtain the final compound, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can reduce seizures and anxiety-like behaviors.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-10-18(11-9-15)22-13-12-21(14-16(22)2)19(23)20-17-6-4-3-5-7-17/h8-11,16-17H,3-7,12-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTQKCUBSGHNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-6-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5425341.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5425351.png)
![1-methyl-N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5425366.png)
![2-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5425369.png)
![N-{[(6-methoxy-4-pyrimidinyl)amino]carbonyl}benzamide](/img/structure/B5425375.png)

![7-(2,4-dimethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5425388.png)
![3-allyl-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5425389.png)
![5-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5425400.png)
![4-methyl-7-{[4-(3-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5425408.png)
![N-(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5425416.png)

![4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5425430.png)